molecular formula C22H19FN2O5S B297800 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide

Número de catálogo B297800
Peso molecular: 442.5 g/mol
Clave InChI: HKOKVKUKTVMEMR-XDHOZWIPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide, also known as FFA-1 agonist, is a chemical compound that has been widely studied for its potential therapeutic applications in the treatment of type 2 diabetes.

Mecanismo De Acción

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist exerts its pharmacological effects by binding to and activating the free fatty acid receptor 1 (2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide), which is expressed in various tissues including pancreatic β-cells, adipose tissue, and liver. Activation of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide leads to increased insulin secretion, improved glucose uptake, and enhanced lipid metabolism, all of which contribute to the antidiabetic effects of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist.
Biochemical and Physiological Effects
2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce plasma glucose levels in preclinical models of type 2 diabetes. It also has beneficial effects on lipid metabolism, including reduced triglyceride levels and increased HDL cholesterol levels. In addition, 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist is its specificity for 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide, which minimizes off-target effects and reduces the risk of adverse events. However, the limitations of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist include its poor solubility and bioavailability, which may limit its efficacy in vivo. In addition, further studies are needed to fully elucidate the safety and efficacy of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist in humans.

Direcciones Futuras

Future research on 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist should focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. In addition, further studies are needed to fully understand the mechanism of action of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist and its potential therapeutic applications in the treatment of metabolic disorders. Finally, clinical studies are needed to evaluate the safety and efficacy of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist in humans.

Métodos De Síntesis

The synthesis of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist involves the reaction of 2,4-dioxo-1,3-thiazolidine-5-carboxylic acid with allylamine to obtain 3-allyl-2,4-dioxo-1,3-thiazolidine-5-carboxylic acid. The resulting compound is then reacted with 4-fluoroaniline and 2-(4-bromomethyl-2-methoxyphenoxy)acetic acid to obtain the final product, 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist.

Aplicaciones Científicas De Investigación

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models, making it a promising candidate for the development of novel antidiabetic drugs.

Propiedades

Nombre del producto

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide

Fórmula molecular

C22H19FN2O5S

Peso molecular

442.5 g/mol

Nombre IUPAC

2-[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H19FN2O5S/c1-3-10-25-21(27)19(31-22(25)28)12-14-4-9-17(18(11-14)29-2)30-13-20(26)24-16-7-5-15(23)6-8-16/h3-9,11-12H,1,10,13H2,2H3,(H,24,26)/b19-12+

Clave InChI

HKOKVKUKTVMEMR-XDHOZWIPSA-N

SMILES isomérico

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC=C)OCC(=O)NC3=CC=C(C=C3)F

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)OCC(=O)NC3=CC=C(C=C3)F

SMILES canónico

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)OCC(=O)NC3=CC=C(C=C3)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.